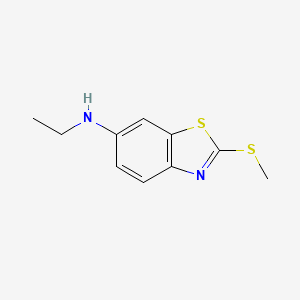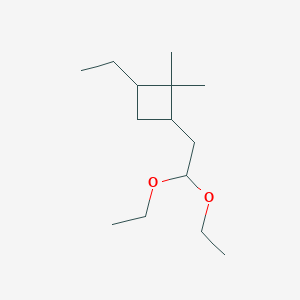
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is an organic compound with the molecular formula C12H24O2. This compound is characterized by its cyclobutane ring structure, which is substituted with ethyl and dimethyl groups, as well as a diethoxyethyl side chain. It is a colorless liquid that is soluble in organic solvents and has various applications in chemical synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene under high-pressure conditions.
Introduction of Substituents: The ethyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Attachment of the Diethoxyethyl Side Chain: The diethoxyethyl group can be attached through a nucleophilic substitution reaction using diethyl ether and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the diethoxyethyl group with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Azides, thiols
Aplicaciones Científicas De Investigación
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyethyl group can undergo hydrolysis to form reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (2,2-diethoxyethyl)-: This compound has a similar diethoxyethyl group but differs in its aromatic benzene ring structure.
Diethyl 2,2-diethoxyethylphosphonate: This compound contains a phosphonate group instead of a cyclobutane ring.
Uniqueness
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. The combination of the cyclobutane ring with the diethoxyethyl side chain makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
58558-24-0 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C14H28O2/c1-6-11-9-12(14(11,4)5)10-13(15-7-2)16-8-3/h11-13H,6-10H2,1-5H3 |
Clave InChI |
CHNKHOHCVSQGKC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(C1(C)C)CC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
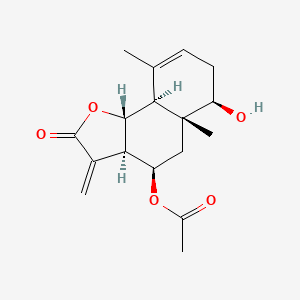
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)


![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
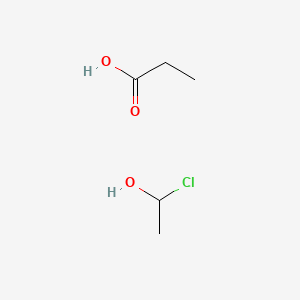
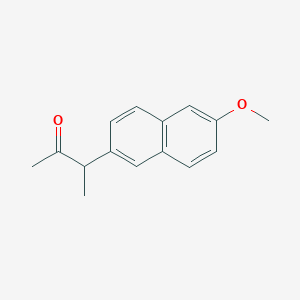


![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
